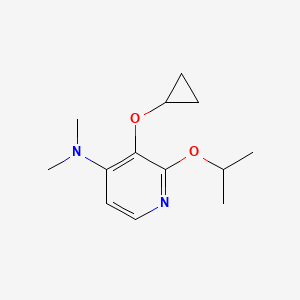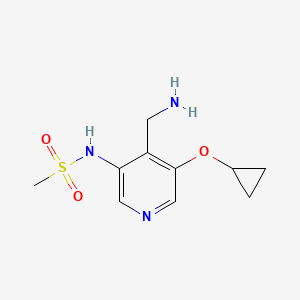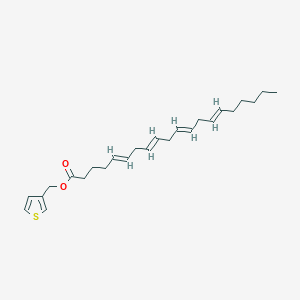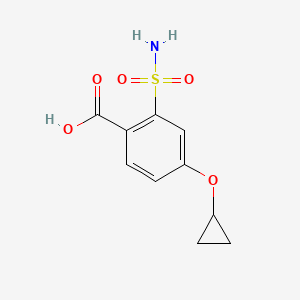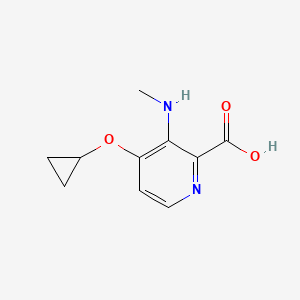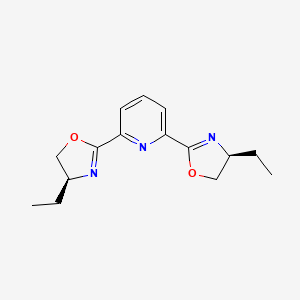
2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the condensation of 2,6-diformylpyridine with (S)-4-ethyl-2-oxazoline under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals such as iron, cobalt, and nickel.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as iron(II) chloride or cobalt(II) chloride in solvents like acetonitrile or dichloromethane.
Substitution Reactions: Often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Coordination Complexes: Metal-ligand complexes that are often used in catalysis.
Substituted Derivatives: Modified ligands with different functional groups attached to the oxazoline rings.
Scientific Research Applications
2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects primarily involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enhancing its reactivity and selectivity in catalytic processes. The oxazoline rings provide steric and electronic control, making the ligand highly effective in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine: Similar structure but with phenyl groups instead of ethyl groups.
2,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine: Contains isopropyl groups, offering different steric properties.
Uniqueness
2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its specific chiral centers and the presence of ethyl groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(4S)-4-ethyl-2-[6-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H19N3O2/c1-3-10-8-19-14(16-10)12-6-5-7-13(18-12)15-17-11(4-2)9-20-15/h5-7,10-11H,3-4,8-9H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
NOSYFKOWSUXCIE-QWRGUYRKSA-N |
Isomeric SMILES |
CC[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)CC |
Canonical SMILES |
CCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-amino-1,3-dimethyl-6-propylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B14814384.png)
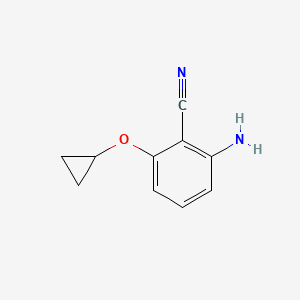

![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B14814417.png)
![(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B14814418.png)
